molecular formula C27H24N2O2S B5171279 2-benzamido-N-(2-ethylphenyl)-4-methyl-5-phenylthiophene-3-carboxamide

2-benzamido-N-(2-ethylphenyl)-4-methyl-5-phenylthiophene-3-carboxamide

Cat. No.: B5171279
M. Wt: 440.6 g/mol
InChI Key: KNPXNYBTISCCDQ-UHFFFAOYSA-N
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Description

2-benzamido-N-(2-ethylphenyl)-4-methyl-5-phenylthiophene-3-carboxamide is a complex organic compound that belongs to the class of thiophene derivatives Thiophenes are heterocyclic compounds containing a sulfur atom in a five-membered ring This particular compound is characterized by its unique structure, which includes benzamido, ethylphenyl, and phenylthiophene groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-benzamido-N-(2-ethylphenyl)-4-methyl-5-phenylthiophene-3-carboxamide typically involves multi-step organic reactions. One common method includes the following steps:

    Formation of the Thiophene Ring: The thiophene ring can be synthesized through a cyclization reaction involving a suitable precursor, such as a 1,4-diketone, in the presence of sulfur sources like Lawesson’s reagent.

    Introduction of Substituents: The benzamido, ethylphenyl, and phenyl groups are introduced through various substitution reactions. For instance, the benzamido group can be added via an amide formation reaction using benzoyl chloride and an amine.

    Final Assembly: The final compound is assembled through a series of coupling reactions, often using palladium-catalyzed cross-coupling reactions like Suzuki or Heck reactions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial to maximize yield and purity. Continuous flow reactors and automated synthesis platforms can be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

2-benzamido-N-(2-ethylphenyl)-4-methyl-5-phenylthiophene-3-carboxamide can undergo various chemical reactions, including:

    Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: Reduction reactions can be performed to modify the functional groups, such as reducing the amide to an amine using lithium aluminum hydride.

    Substitution: Electrophilic and nucleophilic substitution reactions can introduce new substituents onto the thiophene ring or other aromatic rings.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid, and other peroxides.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Halogenating agents, Grignard reagents, and organolithium compounds.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the thiophene ring may yield sulfoxides or sulfones, while reduction of the amide group may produce the corresponding amine.

Scientific Research Applications

2-benzamido-N-(2-ethylphenyl)-4-methyl-5-phenylthiophene-3-carboxamide has several scientific research applications:

    Chemistry: It serves as a building block for the synthesis of more complex molecules and materials. Its unique structure allows for the exploration of new chemical reactions and mechanisms.

    Biology: The compound can be used in studies related to enzyme inhibition, protein binding, and cellular signaling pathways.

    Industry: It may be used in the development of advanced materials, such as organic semiconductors, due to its electronic properties.

Mechanism of Action

The mechanism of action of 2-benzamido-N-(2-ethylphenyl)-4-methyl-5-phenylthiophene-3-carboxamide depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes, receptors, or ion channels. The compound’s structure allows it to fit into binding sites and modulate the activity of these targets, leading to various biological effects. For example, it may inhibit enzyme activity by binding to the active site or alter receptor function by acting as an agonist or antagonist.

Comparison with Similar Compounds

Similar Compounds

  • 2-(benzoylamino)-N,N-dimethylbenzamide
  • 2-benzamido-N-(4-isopropylphenyl)-5,6-dihydro-4H-cyclopenta[d]thiazole-4-carboxamide

Uniqueness

2-benzamido-N-(2-ethylphenyl)-4-methyl-5-phenylthiophene-3-carboxamide is unique due to its specific combination of functional groups and the thiophene ring. This unique structure imparts distinct chemical and biological properties, making it valuable for various applications. Compared to similar compounds, it may exhibit different reactivity, binding affinity, and biological activity, which can be leveraged for specific research and industrial purposes.

Properties

IUPAC Name

2-benzamido-N-(2-ethylphenyl)-4-methyl-5-phenylthiophene-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H24N2O2S/c1-3-19-12-10-11-17-22(19)28-26(31)23-18(2)24(20-13-6-4-7-14-20)32-27(23)29-25(30)21-15-8-5-9-16-21/h4-17H,3H2,1-2H3,(H,28,31)(H,29,30)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KNPXNYBTISCCDQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC=CC=C1NC(=O)C2=C(SC(=C2C)C3=CC=CC=C3)NC(=O)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H24N2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

440.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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